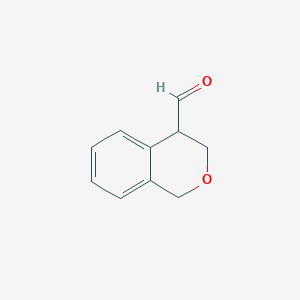

Isochroman-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1H-isochromene-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-5,9H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRNTDGHFKCLDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CO1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212021-95-8 | |

| Record name | 3,4-dihydro-1H-2-benzopyran-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isochroman 4 Carbaldehyde and Analogues

Gold-Catalyzed Synthetic Pathways

Gold catalysis has emerged as a powerful tool for constructing complex heterocyclic systems under mild conditions. These reactions often proceed through the activation of alkynes, initiating cascades that efficiently build the isochromene ring.

An efficient method for synthesizing indenylidene-derived 1H-isochromene-4-carbaldehydes utilizes a gold-catalyzed oxidative cascade cyclization. rsc.orgresearchgate.net This reaction begins with substituted 1,5,10-triyne-O-silanes and proceeds under mild conditions. rsc.org The proposed mechanism involves a sequence of gold-catalyzed selective oxidation, a 1,2-migration of an enynyl group, subsequent nucleophilic addition, and a final regioselective 5-endo-dig cyclization. rsc.orgresearchgate.netdntb.gov.ua This one-pot synthesis forms new C–C and C–O bonds, yielding the target isochromene-4-carbaldehydes in moderate to very good yields, typically ranging from 62% to 86%. rsc.orgresearchgate.net The process demonstrates high regioselectivity and is a testament to the utility of gold catalysis in complex molecular construction. researchgate.netdntb.gov.ua

Table 1: Gold-Catalyzed Oxidative Cascade Cyclization Yields Data derived from studies on substituted 1,5,10-triyne-O-silanes.

| Entry | Starting Material Substituent (Aryl Group) | Product | Yield (%) |

| 1 | Phenyl | Indenylidene-derived 1H-isochromene-4-carbaldehyde | 86 |

| 2 | 4-Methylphenyl | 4-Methylphenyl substituted analogue | 81 |

| 3 | 4-Methoxyphenyl | 4-Methoxyphenyl substituted analogue | 79 |

| 4 | 4-Chlorophenyl | 4-Chlorophenyl substituted analogue | 75 |

| 5 | 2-Thienyl | 2-Thienyl substituted analogue | 62 |

Another versatile gold-catalyzed route provides access to functionalized 1H-isochromenes through a domino cycloisomerization/reduction process. acs.orgfigshare.comorganic-chemistry.org This method starts from a wide range of functionalized ortho-alkynylbenzaldehydes. acs.orgresearchgate.net The reaction is efficiently catalyzed by a [AuCl2(Pic)] complex, which facilitates a chemo- and regioselective 6-endo-cyclization. acs.orgfigshare.com The protocol is amenable to various substrates, including those with aryl and alkyl-substituted alkynes, as well as functional groups like halogens and ethers. acs.orgresearchgate.net When a hydride source, such as Hantzsch ester, is included, the reaction proceeds to yield the desired 1H-isochromenes with good to excellent yields, sometimes reaching up to 95%. acs.orgresearchgate.net

Table 2: Gold-Catalyzed Domino Cycloisomerization/Reduction of ortho-Alkynylbenzaldehydes

| Entry | Substrate | Catalyst Loading (mol %) | Product | Yield (%) |

| 1 | 2-(Phenylethynyl)benzaldehyde | 5 | 3-Phenyl-1H-isochromene | 95 |

| 2 | 2-(Hex-1-yn-1-yl)benzaldehyde | 5 | 3-Butyl-1H-isochromene | 88 |

| 3 | 4-Bromo-2-(phenylethynyl)benzaldehyde | 5 | 6-Bromo-3-phenyl-1H-isochromene | 91 |

| 4 | 5-Methoxy-2-(phenylethynyl)benzaldehyde | 5 | 7-Methoxy-3-phenyl-1H-isochromene | 85 |

Cyclization Reactions in Isochromanone Synthesis

Cyclization reactions are fundamental to the synthesis of the isochromanone and isochroman (B46142) skeletons, which are direct precursors or structural analogues of isochroman-4-carbaldehyde.

A highly efficient synthesis of 1-oxo-3-aryl-1H-isochromene-4-carbaldehydes has been demonstrated starting from enaminoketones of 2'-carboxamidodeoxybenzoins. researchgate.net This method involves a subsequent intermolecular cyclization that proceeds under weakly acidic conditions. researchgate.net The key advantages of this protocol include mild reaction conditions, a straightforward work-up procedure, short reaction times, and high product yields. researchgate.net This approach represents a practical route to isocoumarin (B1212949) derivatives bearing a carbaldehyde group at the 4-position.

Table 3: Synthesis of 1-Oxo-3-aryl-1H-isochromene-4-carbaldehydes

| Entry | Enaminoketone Substituent (Aryl Group) | Product | Yield (%) |

| 1 | Phenyl | 1-Oxo-3-phenyl-1H-isochromene-4-carbaldehyde | 92 |

| 2 | 4-Chlorophenyl | 3-(4-Chlorophenyl)-1-oxo-1H-isochromene-4-carbaldehyde | 89 |

| 3 | 4-Methylphenyl | 3-(4-Methylphenyl)-1-oxo-1H-isochromene-4-carbaldehyde | 91 |

| 4 | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-1-oxo-1H-isochromene-4-carbaldehyde | 87 |

The synthesis of isochroman-4,7-diols can be achieved through the intramolecular cyclization of tethered phenolic lactaldehydes. researchgate.net In one study, the cyclization of an asymmetric phenolic lactaldehyde readily occurred during silica gel chromatography, affording a diastereomeric pair of isochroman-4,7-diols in good yield. researchgate.net Conversely, the benzylic epimer of the starting lactaldehyde yielded the corresponding isochroman-4,7-diol as a single diastereomer under similar conditions. researchgate.net This stereospecificity highlights the influence of the substrate's stereochemistry on the outcome of the cyclization.

The Oxa-Pictet–Spengler reaction is a classic and straightforward method for constructing the isochroman motif. nih.govsemanticscholar.org This reaction typically involves the condensation of a β-phenylethanol with an aldehyde or ketone under acidic conditions. researchgate.net However, the traditional scope is often limited to electron-rich β-phenylethanols and simple benzaldehyde derivatives. nih.gov

Recent advancements have significantly expanded the utility of this reaction. A notable variant employs epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP), a solvent that promotes reactions involving cationic intermediates. nih.gov This approach greatly accelerates the reaction rate and broadens the scope to include precursors equivalent to ketones and aliphatic aldehydes, as well as highly substituted β-phenylethanols. nih.gov Furthermore, various Lewis acids, such as iron(II) triflate (Fe(OTf)2), have been shown to be highly efficient catalysts for this transformation, promoting the cyclization of β-arylethanols with various aldehydes and ketals to give 1-substituted isochromans in high yields. liv.ac.uk

Table 4: Scope of the Modern Oxa-Pictet–Spengler Reaction

| Entry | Alcohol Component | Electrophile Component | Product Type |

| 1 | 2-(3,4-Dimethoxyphenyl)ethan-1-ol | Benzaldehyde | 1-Phenyl-6,7-dimethoxyisochroman |

| 2 | 2-(4-Methoxyphenyl)ethan-1-ol | 2-(4-Nitrophenyl)oxirane (Epoxide) | 1-(4-Nitrophenyl)-7-methoxyisochroman |

| 3 | 2-Phenylethanol | Acetone | 1,1-Dimethylisochroman |

| 4 | 2-(Thiophen-3-yl)ethan-1-ol | p-Nitrobenzaldehyde | Thiophene-annulated isochroman analogue |

Oxa-Pictet–Spengler Variants

Conventional Routes from Aldehydes and Alcohols

The traditional and most direct pathway to the isochroman framework is the oxa-Pictet-Spengler reaction, which involves the condensation of a β-phenylethanol with an aldehyde. nih.gov This transformation is particularly effective when using benzaldehyde derivatives, as they are incapable of enolization and generate relatively stable oxonium intermediates during the reaction. nih.gov However, the scope of this conventional route is often limited. For instance, the use of ketone and aliphatic aldehyde derivatives is restricted due to side reactions like self-condensation, which makes them unstable and difficult to handle in their pure form. nih.gov Furthermore, the reaction often requires high temperatures and long durations, and there are few examples involving substituted alcohols, particularly 2,2-disubstituted and 1,2-disubstituted variants. nih.gov

Utilization of Epoxides as Aldehyde Surrogates

To overcome the limitations of using unstable aldehydes directly, a refined strategy employs epoxides as aldehyde surrogates. nih.govresearchgate.net Epoxides are generally stable, easy to handle, and can be readily prepared from alkenes or ketones. nih.gov In this approach, the epoxide undergoes a Meinwald rearrangement in situ to generate the desired aldehyde, which then immediately participates in the oxa-Pictet-Spengler cyclization with a phenyl ethanol. nih.govscispace.com This method significantly broadens the diversity of accessible isochroman structures. It allows for the inclusion of functionalities equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes as electrophiles. nih.govresearchgate.net The nucleophilic partner scope is also expanded to include moderately deactivated and highly substituted β-phenylethanols. nih.govrsc.org This surrogate strategy has proven to be a practical and versatile methodology for accessing densely functionalized isochromans. nih.govscispace.com

Catalytic Systems in Hexafluoroisopropanol Medium

The choice of solvent and catalyst plays a critical role in the efficiency of isochroman synthesis. Hexafluoroisopropanol (HFIP) has emerged as a highly effective medium for the oxa-Pictet-Spengler reaction, particularly when using epoxides as aldehyde surrogates. nih.govresearchgate.netrsc.org HFIP facilitates both the initial Meinwald rearrangement of the epoxide and the subsequent cyclization step. nih.govrsc.org The reaction, typically catalyzed by a Brønsted acid like triflic acid (TfOH), proceeds rapidly, often in less than an hour at room temperature. nih.govomicsdi.org This catalytic system not only accelerates the reaction but also expands the substrate scope. nih.govrsc.org The products obtained can be further derivatized in the same pot through subsequent reactions such as ring-openings, reductions, and Friedel-Crafts reactions, also conducted in HFIP. nih.govrsc.orgomicsdi.org

| Starting Epoxide | Starting Alcohol | Catalyst/Solvent | Product Yield |

| 2-Benzyloxirane | 2-Phenylethanol | TfOH / HFIP | 77% researchgate.net |

| 2-Hexyloxirane | 2-Phenylethanol | TfOH / HFIP | 67% researchgate.net |

| 2-(4-Nitrophenyl)oxirane | 2-Phenylethanol | TfOH / HFIP | 85% (large scale) nih.govscispace.com |

| trans-Stilbene oxide | 2-Phenylethanol | TfOH / HFIP | 93% (via 1,2-aryl shift) nih.gov |

Homophthalic Anhydride Condensation Reactions

Condensation reactions involving homophthalic anhydride provide a powerful route to isochroman-1-one derivatives, which are valuable precursors and structural analogues of this compound.

Pinder Reaction for 3,4-Disubstituted Isochroman-1-ones

First reported in 1958, the Pinder reaction describes the base-catalyzed condensation of homophthalic anhydride with aldehydes to yield 3,4-disubstituted isochroman-1-ones. mdpi.com This reaction is an evolution of the Perkin reaction. mdpi.com Over the years, various promoters have been developed to improve efficiency and diastereocontrol, including Lewis acids like BF₃·Et₂O and nucleophilic bases such as 4-dimethylaminopyridine (DMAP), which typically favors the formation of the trans isomer. mdpi.com The Pinder reaction is mechanistically related to the Castagnoli-Cushman reaction, which is its aza-variant. mdpi.com

Stereoselective Condensation with Aldehydes

Achieving stereocontrol in the synthesis of isochroman systems is a significant objective. The first asymmetric variant of the Pinder reaction was developed in 2012, employing a squaramide organocatalyst derived from a modified quinine scaffold. mdpi.com This catalyst enabled the synthesis of isochroman-1-one products from both aliphatic and aromatic aldehydes in high yields (78–98%) and excellent enantioselectivity (90–99 ee%). mdpi.com Further advancements have utilized dual organocatalysts, such as those combining a Brønsted base and a thiourea hydrogen-bond donor, to achieve high diastereomeric ratios (>98:2) and enantioselectivity (up to 92% ee). mdpi.com The condensation of imines, formed in situ from aldehydes and amines, with homophthalic anhydride is another valuable method for the stereoselective synthesis of related tetrahydroisoquinolone structures. thieme-connect.denih.gov

| Aldehyde | Catalyst System | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee%) |

| Aromatic Aldehydes | Squaramide Organocatalyst | Not specified | 90-99% mdpi.com |

| Aromatic Aldehydes | Isopropyl BIMAH-Thiourea | >98:2 | up to 92% mdpi.com |

| Benzaldehydes | DMAP | Good diastereocontrol (trans favored) | Not applicable |

Recyclization and Skeletal Rearrangement Strategies

Beyond direct cyclization methods, skeletal rearrangements and recyclization strategies offer alternative pathways to the isochroman core. One such approach involves the Lewis acid-catalyzed rearrangement of methyl 4,5-trans-4-aryldioxolan-5-ylacetates. rsc.org This reaction provides a convenient route to substituted methyl isochroman-3-ylacetates and isochromane-γ-lactones, where the choice of Lewis acid is dictated by the substitution pattern on the aromatic ring. rsc.org

Another advanced strategy involves the C–H insertion of donor/donor carbenes. Using rhodium catalysts, this method allows for the enantioselective synthesis of isochroman substrates in good yields with excellent diastereoselectivity. rsc.org A key advantage of this approach is the avoidance of Stevens rearrangement products, which can be a competing pathway in reactions involving heteroatoms and carbenes. rsc.org These rearrangement and insertion methodologies highlight the diverse and sophisticated chemical strategies available for constructing complex heterocyclic systems like isochromans.

Transformation of 3-Aryl-1H-isochromene-4-carbaldehydes into Isocoumarins and Isoquinolones

A significant synthetic route involves the recyclization of 3-aryl-1H-isochromene-4-carbaldehydes to yield functionalized isocoumarins and isoquinolones. This transformation provides an efficient pathway to 4-aroyl-1H-isochromen-1-ones and 4-aroylisoquinolin-1(2H)-ones, which are valuable scaffolds in medicinal chemistry. nasu-periodicals.org.uaresearchgate.net

The synthesis of 4-aroyl-1H-isochromen-1-one derivatives is achieved by refluxing 3-aryl-1H-isochromene-4-carbaldehydes in methanol with the presence of hydrochloric acid. nasu-periodicals.org.uaresearchgate.net This acid-catalyzed reaction proceeds with high efficiency, affording the desired isocoumarin products in yields ranging from 75% to 84%. nasu-periodicals.org.uaresearchgate.net

Furthermore, these 3-aryl-1H-isochromene-4-carbaldehydes, as well as the newly synthesized 4-aroyl-1H-isochromen-1-ones, can serve as precursors for the synthesis of 4-aroylisoquinolin-1(2H)-ones. nasu-periodicals.org.uaresearchgate.net The reaction with ammonia (B1221849), acting as a nitrogen nucleophile, in either methanol or ethanol, leads to the exclusive formation of the corresponding isoquinolone derivatives. nasu-periodicals.org.uaresearchgate.net This transformation is also highly efficient, with reported yields reaching up to 89%. nasu-periodicals.org.uaresearchgate.net

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| 3-Aryl-1H-isochromene-4-carbaldehyde | HCl, Methanol (reflux) | 4-Aroyl-1H-isochromen-1-one | 75-84 |

| 3-Aryl-1H-isochromene-4-carbaldehyde | Ammonia, Methanol/Ethanol | 4-Aroylisoquinolin-1(2H)-one | up to 89 |

| 4-Aroyl-1H-isochromen-1-one | Ammonia, Methanol/Ethanol | 4-Aroylisoquinolin-1(2H)-one | up to 89 |

Synthesis of Pyrazole-4-carbaldehyde Derivatives Bearing Isochromenone Moieties

The synthesis of pyrazole-4-carbaldehyde derivatives is a well-established area of heterocyclic chemistry, with the Vilsmeier-Haack reaction being a prominent method for the formylation of pyrazole rings. researchgate.netnih.govrsc.org This reaction typically involves the use of a Vilsmeier reagent, such as a mixture of phosphorus oxychloride and dimethylformamide, to introduce a formyl group at the C4 position of the pyrazole nucleus. While the direct synthesis of pyrazole-4-carbaldehydes bearing isochromenone moieties is not extensively documented, existing synthetic strategies for pyrazole-4-carbaldehydes can be adapted for this purpose.

One potential approach involves the use of a pyrazole precursor that is already substituted with an isochromenone group. The subsequent formylation via the Vilsmeier-Haack reaction would then yield the desired target molecule. The success of this approach would depend on the stability of the isochromenone ring under the Vilsmeier-Haack conditions.

Alternatively, a convergent strategy could be employed, wherein a pyrazole-4-carbaldehyde derivative and a separate isochromenone synthon are coupled in a later step. Palladium-catalyzed cross-coupling reactions, for instance, could be utilized to link the two heterocyclic systems, provided that appropriate functional groups are present on each fragment. For example, a halogenated pyrazole-4-carbaldehyde could be coupled with an organoboron or organotin derivative of an isochromenone.

Multicomponent reactions (MCRs) also offer a powerful tool for the construction of complex molecular architectures, including those containing pyrazole moieties. researchgate.net An MCR could potentially be designed to incorporate an isochromenone-containing building block, leading to the formation of the desired pyrazole-4-carbaldehyde derivative in a single synthetic operation.

Transition Metal-Catalyzed Functionalization of Isochromans

Transition metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical and efficient alternative to traditional synthetic methods. In the context of isochroman chemistry, various transition metals have been employed to catalyze the introduction of new functional groups at specific positions of the isochroman scaffold.

DDQ-Catalyzed Oxidative α-Allylation of Isochromans

The α-position of isochromans can be effectively allylated through an aerobic oxidative C-H allylation catalyzed by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This methodology involves the DDQ-catalyzed oxidation of the isochroman to generate an oxocarbenium ion intermediate. This intermediate is then trapped by an allyl nucleophile, such as allylstannane, to afford the α-allylated isochroman product.

The reaction is typically carried out under mild conditions and utilizes molecular oxygen as a green and sustainable terminal oxidant. The presence of an acid, such as methanesulfonic acid, is often required to facilitate the reaction. This method has been shown to be applicable to a range of isochroman derivatives, providing a direct route to α-substituted isochromans, which are key structural motifs in various biologically active molecules.

Iron and Copper Catalysis for Direct Functionalization of Isochroman Scaffolds

Both iron and copper catalysts have been successfully employed for the direct functionalization of isochroman scaffolds. These inexpensive and abundant metals offer a more sustainable alternative to precious metal catalysts. An efficient method for the iron-catalyzed oxidative indolation and methoxyphenylation of isochroman has been developed. This reaction allows for the formation of a C-C bond between the isochroman and an indole or a methoxybenzene derivative.

Similarly, copper catalysis has been utilized for the direct functionalization of isochroman. nasu-periodicals.org.ua These copper-catalyzed reactions provide a facile and straightforward route to 1-substituted isochroman derivatives. nasu-periodicals.org.ua The choice between iron and copper catalysis can depend on the specific substrates and desired products, with each metal offering unique advantages in terms of reactivity and selectivity. nasu-periodicals.org.ua

| Catalyst | Reaction Type | Substrate | Coupling Partner | Product |

|---|---|---|---|---|

| Iron | Oxidative Indolation | Isochroman | Indole | 1-(Indol-3-yl)isochroman |

| Iron | Oxidative Methoxyphenylation | Isochroman | Methoxybenzene | 1-(Methoxyphenyl)isochroman |

| Copper | Direct Functionalization | Isochroman | Various Nucleophiles | 1-Substituted Isochroman |

Palladium-Catalyzed Coupling Reactions in Isochroman Analog Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they have been widely applied to the synthesis of isochroman analogs. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

A notable application of palladium catalysis in this area is the synthesis of isocoumarins. A highly efficient palladium(0)-catalyzed strategy involves the cyclization of appropriate precursors with the incorporation of tert-butyl isocyanide, followed by acid hydrolysis to yield the isocoumarin lactones. This method is tolerant of a wide range of substrates and is suitable for the generation of molecular libraries.

Palladium catalysis has also been employed in tandem cyclization reactions to construct complex spiro-isochroman scaffolds. For example, a novel palladium-catalyzed tandem cyclization has been developed for the highly regioselective synthesis of functionalized 3H-spiro[isobenzofuran-1,3′-isochroman] systems. researchgate.net This reaction proceeds through a cascade of bond-forming events, including C-O, C-C, and C-O bond formation in a single pot. researchgate.net

Other Relevant Synthetic Approaches

Beyond the specific methodologies detailed above, other synthetic strategies have been developed for the construction of the isochroman framework. One of the most direct and modular approaches is the oxa-Pictet–Spengler reaction. This reaction typically involves the condensation of a β-phenylethanol with an aldehyde or ketone under acidic conditions to form the isochroman ring system.

A recent advancement in this area is the use of epoxides as aldehyde surrogates in the oxa-Pictet–Spengler reaction. This variant, often promoted by hexafluoroisopropanol (HFIP), allows for the in situ generation of aldehydes from epoxides via a Meinwald rearrangement. This approach significantly expands the scope of the oxa-Pictet–Spengler reaction, enabling the use of a wider range of substrates and leading to the efficient synthesis of functionalized isochromans.

Oxidative Mercury-Mediated Ring Closure for Isochroman-4-ols

A significant method for the synthesis of isochroman-4-ols involves an oxidative mercury-mediated ring closure. researchgate.net This intramolecular cyclization, a variant of alkoxymercuration-demercuration, provides a reliable route to the isochroman core. libretexts.orgbyjus.com The key step in this synthesis is the ring closure of 2-(prop-1-enyl)phenylmethanol derivatives. researchgate.net

The reaction is initiated by the electrophilic attack of a mercury(II) salt, such as mercuric acetate (Hg(OAc)₂) or mercuric trifluoroacetate (Hg(TFA)₂), on the alkene of the starting material. beilstein-journals.org This forms a cyclic mercurinium ion intermediate. vedantu.com The neighboring intramolecular hydroxyl group then acts as a nucleophile, attacking the more substituted carbon of the former double bond to open the three-membered ring. byjus.com This step establishes the heterocyclic isochroman ring system. A significant advantage of this method is that the stable mercurinium ion intermediate prevents the carbocation rearrangements that can plague traditional acid-catalyzed cyclizations. masterorganicchemistry.com

The final step is the demercuration, where the C-Hg bond is replaced with a C-H or C-O bond. In the synthesis of isochroman-4-ols, a reductive workup, typically with sodium borohydride (NaBH₄), replaces the mercury group with a hydrogen atom, while the newly formed ether linkage from the cyclization remains, completing the synthesis of the isochroman ring. vedantu.commasterorganicchemistry.com The resulting isochroman-4-ol is a direct precursor that can be oxidized to this compound using standard oxidation reagents.

Table 1: Examples of Mercury-Mediated Cyclization for Isochroman Synthesis

| Starting Material | Mercury(II) Reagent | Product | Yield (%) |

|---|---|---|---|

| 2-(Prop-1-enyl)phenylmethanol | Hg(OAc)₂ / NaBH₄ | Isochroman | High |

| 4-Cycloocten-1-ol | Hg(OAc)₂ / NaBH₄ | 9-Oxabicyclo[4.2.1]nonane | High beilstein-journals.org |

Reduction Methodologies for Isochromenones to Isochromanones

Isochromanones are saturated lactones that can serve as precursors for isochroman derivatives. Their synthesis from isochromenones, which are α,β-unsaturated lactones, requires the selective reduction of the carbon-carbon double bond without affecting the carbonyl group of the lactone ring.

Catalytic hydrogenation is a primary method for this transformation. libretexts.org This process typically involves reacting the isochromenone with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or ruthenium are highly effective for the selective hydrogenation of C=C bonds. libretexts.orgrsc.org The reaction proceeds via the syn-addition of hydrogen across the double bond on the surface of the catalyst. libretexts.org

Another effective technique is catalytic transfer hydrogenation. This method avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule instead. mdpi.com Common hydrogen donors include isopropanol, formic acid, or formate salts. mdpi.comrsc.org This approach often provides high chemoselectivity for the reduction of the alkene, leaving other functional groups like the lactone's carbonyl intact. mdpi.com Once the saturated isochromanone is obtained, it can undergo further transformations, such as reduction of the lactone and subsequent oxidation, to yield this compound.

Table 2: Representative Reduction Methods for α,β-Unsaturated Carbonyls

| Substrate Type | Method/Catalyst | Hydrogen Source | Product Type | Selectivity |

|---|---|---|---|---|

| α,β-Unsaturated Ketone | Copper-catalyzed | H₂O / Silane | Saturated Ketone | High rsc.org |

| Activated Alkenes | Catalyst-free | Isopropanol | Saturated Ester | Good rsc.org |

| Olefins | Cobalt(II) pincer complex | Isopropanol | Alkane | Good to Excellent mdpi.com |

Derivatization from Naturally Occurring Isochromans

Naturally occurring compounds containing the isochroman scaffold serve as valuable starting points for the synthesis of novel derivatives. researchgate.netresearchgate.net Derivatization is the chemical modification of a compound to produce a new compound with a similar structure, known as a derivative. libretexts.org This strategy is widely used in medicinal chemistry to explore structure-activity relationships and optimize the properties of a lead compound. researchgate.netnih.gov

For instance, polyphenolic isochromans isolated from natural sources can be chemically modified. researchgate.net A common natural example is 1-(3'-methoxy-4'-hydroxy)phenyl-6,7-dihydroxy-isochroman. nih.gov Synthetic chemists can create a library of analogues by altering the functional groups on this core structure, such as by changing the number and position of hydroxyl and methoxy groups. researchgate.netnih.gov These modifications typically involve standard synthetic reactions like etherification, esterification, or demethylation to fine-tune the molecule's properties. libretexts.org

While the direct synthesis of this compound from a natural product would depend on the specific functional groups present on the starting material, the principle of derivatization is key. If a natural isochroman possessed a functional group at the C4 position, such as a hydroxymethyl or carboxylic acid group, it could be converted to the target carbaldehyde via oxidation or a reduction/oxidation sequence, respectively. This semi-synthetic approach leverages the complex, pre-existing architecture of natural products to access novel and potentially bioactive molecules. escholarship.org

Table 3: Examples of Derivatization of Natural Product Scaffolds

| Natural Compound Class | Derivatization Site | Common Reagents | Purpose |

|---|---|---|---|

| Triterpenoids | Hydroxyl (-OH) groups | Acyl chlorides, Isocyanates | Enhance HPLC detection, modify properties nih.gov |

| Triterpenoids | Carboxyl (-COOH) groups | Sulfonic esters, Amines | Enhance analytical performance, create amides nih.gov |

| Primary Amines / Amino Acids | Amine (-NH₂) group | o-Phthalaldehyde (OPA) | Create fluorescent derivatives for detection libretexts.org |

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Gold-Catalyzed Oxidative Cascade and Domino Processes

Gold catalysis has emerged as a powerful tool for constructing complex molecular architectures under mild conditions. An efficient gold-catalyzed oxidative cascade cyclization has been developed for the synthesis of 1H-isochromene-4-carbaldehydes from substituted 1,5,10-triyne-O-silanes. rsc.orgnih.govresearchgate.net This domino process involves a sequence of transformations within a single pot, leading to the formation of new C–C and C–O bonds. rsc.orgnih.gov

The proposed mechanism commences with the gold catalyst activating the alkyne of the propargyl ether substrate, which facilitates an attack by an N-oxide oxidant. This step generates a gold carbene intermediate. encyclopedia.pub A subsequent 1,2-enynyl group migration leads to an oxonium ion intermediate. encyclopedia.pub The final step in the cascade is a protodeauration followed by a 6-exo-dig cyclization, which furnishes the 1H-isochromene product. encyclopedia.pub Another pathway suggests that after the initial gold-catalyzed nucleophilic addition, an α-oxo gold carbene is formed, which then undergoes cyclization. nih.gov Isotopic labeling experiments have been used to support the proposed reaction mechanisms. encyclopedia.pub This methodology provides moderate to very good yields for a range of indenylidene-derived isochromene-4-carbaldehydes. rsc.orgnih.gov

A plausible mechanistic pathway for this transformation is detailed below:

Selective Oxidation: The reaction is initiated by a gold-catalyzed selective oxidation. rsc.orgnih.gov

1,2-Migration: This is followed by a 1,2-migration of an enynyl group. researchgate.net

Nucleophilic Addition: A subsequent nucleophilic addition takes place. rsc.orgnih.gov

5-endo-dig Cyclization: The cascade concludes with a regioselective 5-endo-dig cyclization to yield the final product. rsc.orgnih.gov

Detailed Analysis of Oxa-Pictet–Spengler Reaction Mechanisms

The oxa-Pictet–Spengler reaction is a fundamental and direct method for constructing the isochroman (B46142) framework. nih.govnih.gov This reaction involves the condensation of a β-arylethanol with an aldehyde or ketone, followed by a ring-closing intramolecular electrophilic aromatic substitution. researchgate.net

Mechanistic investigations have confirmed the involvement of oxocarbenium ion intermediates. nih.gov The reaction is typically promoted by Brønsted or Lewis acids, which facilitate the formation of this key electrophilic intermediate from the initial condensation product (a hemiacetal). researchgate.netnih.govwikipedia.org The nucleophilic aromatic ring then attacks the oxocarbenium ion to close the six-membered pyran ring, forming the isochroman scaffold. wikipedia.org

Key mechanistic features include:

Oxocarbenium Ion Formation: This is the critical electrophilic species that enables the cyclization. nih.gov Kinetic isotope effect experiments have shown that oxocarbenium ion formation can be the first irreversible step in the catalytic cycle. nih.gov

Dual Catalysis: In some enantioselective variants, a dual catalytic system, such as a combination of a chiral bisthiourea catalyst and an indoline (B122111) HCl salt, is employed. nih.gov This allows for precise control over the stereochemical outcome. nih.gov

Stereochemical Model: Density functional theory (DFT) calculations have been used to develop stereochemical models that explain the enantioselectivity observed in these reactions. nih.gov

The versatility of this reaction allows for the synthesis of a wide array of substituted isochromans by varying both the β-arylethanol and the carbonyl component. researchgate.net

Mechanistic Studies of Rearrangement Reactions (e.g., Meinwald Rearrangement)

The scope of the oxa-Pictet–Spengler reaction can be significantly expanded by using epoxides as surrogates for aldehydes. This is achieved through an in-situ Meinwald rearrangement, which converts the epoxide into the corresponding aldehyde under the reaction conditions. nih.govresearchgate.netresearchgate.net This approach is particularly advantageous for unstable or difficult-to-handle aldehydes, such as enolizable aliphatic aldehydes. nih.gov

The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to facilitate the initial Meinwald rearrangement. nih.govresearchgate.net The mechanism involves the protonation of the epoxide oxygen, followed by a hydride or alkyl shift to form the carbonyl compound. This in-situ generated aldehyde then readily participates in the subsequent oxa-Pictet–Spengler cyclization with a β-phenylethanol. nih.govresearchgate.net This one-pot methodology allows for the synthesis of densely functionalized isochromans from readily available epoxides. nih.gov

Pathways in Recyclization Reactions with Heteroatom Nucleophiles

Domino reactions involving gold catalysis can also facilitate the synthesis of related heterocyclic systems from isochromene-like intermediates. A notable example is the synthesis of 1-aminoisoquinolines from 2-alkynylbenzamides and ammonium (B1175870) acetate. nih.gov

A plausible mechanism for this domino process involves an initial gold-catalyzed cyclization of the 2-alkynylbenzamide to form an isochromene-based intermediate, specifically an N-acyliminium species. This intermediate then reacts with an amine (derived from ammonium acetate). The subsequent recyclization, involving the heteroatom nucleophile, leads to the formation of the 1-aminoisoquinoline (B73089) core. The viability of this pathway is supported by control experiments where a proposed intermediate, N-(3-phenyl-1H-isochromen-1-ylidene)propan-1-amine, was shown to participate in the reaction. nih.gov

DDQ-Catalyzed Oxidation and Subsequent Allylation Mechanisms

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) serves as a powerful oxidant for the functionalization of isochromans at the α-position. rsc.orgresearchgate.netnih.gov The DDQ-catalyzed oxidative α-allylation of isochromans proceeds under mild, aerobic conditions. rsc.orgresearchgate.netnih.gov

The proposed mechanism involves the following steps:

Oxidation: DDQ oxidizes the isochroman to generate a radical cation via a single electron transfer. mdpi.com

Hydrogen Abstraction: A hydrogen atom is then abstracted from the radical cation to form a highly reactive oxocarbenium intermediate. mdpi.com This intermediate can be stabilized in the presence of an acid. rsc.orgresearchgate.netnih.gov

Nucleophilic Attack: The oxocarbenium ion is then trapped by a nucleophile, such as an allylstannane, to afford the α-allylated isochroman product. nih.gov

In this catalytic cycle, molecular oxygen and a mediator like tert-butyl nitrite (B80452) are employed to regenerate the active DDQ oxidant, making the process more environmentally benign. rsc.orgresearchgate.netnih.gov The instability of the oxocarbenium intermediate can sometimes lead to the formation of hemiacetals or dimerized acetals, which can reversibly form the oxocarbenium ion upon acid treatment. nih.gov

Table 1: Optimization of DDQ-Catalyzed Allylation of Isochroman Reaction conditions involved isochroman, DDQ, an acid, and a solvent at a specified temperature.

| Entry | Method | Acid | Solvent | Temp (°C) | Yield (%) |

| 1 | A | - | CH3CN | 25 | NR |

| 2 | A | - | DCE | 25 | 7 |

| 3 | A | - | DCE | 25 | 11 |

| 4 | A | - | DCE | 80 | 18 |

| 5 | B | TFA | DCE | 25 | 10 |

| 6 | B | TFA | DCE | 80 | 28 |

| 7 | B | MSA | DCE | 80 | 59 |

| 8 | B | CBSA | DCE | 80 | 58 |

| NR = No Reaction, DCE = 1,2-Dichloroethane, TFA = Trifluoroacetic acid, MSA = Methanesulfonic acid, CBSA = Camphorsulfonic acid. Data sourced from researchgate.net. |

Comparative Mechanistic Insights into Iron and Copper Catalysis in Isochroman Functionalization

Both iron and copper catalysts are effective for the direct functionalization of isochromans, but they often operate through different mechanistic pathways. nih.govacs.org In the cross-dehydrogenative coupling (CDC) between isochromans and various nucleophiles, the choice of metal can significantly influence reaction outcomes and substrate scope. nih.gov

Iron Catalysis: Mechanistic studies suggest that iron-catalyzed functionalization often proceeds through a radical pathway . The addition of a radical scavenger, such as TEMPO, typically results in a decrease in product formation, supporting the involvement of radical intermediates. acs.org

Copper Catalysis: In contrast, the copper-catalyzed equivalent is proposed to follow an ionic mechanism . The same reaction in the presence of TEMPO shows no decrease in product yield, indicating that a radical pathway is unlikely. acs.org The reaction is believed to proceed via an iminium or oxonium ion intermediate.

A comparison of the two metals in the indolation of a related N-Boc-tetrahydroisoquinoline (aza-analogue of isochroman) highlights these differences. While both iron(III) nitrate (B79036) and copper(II) nitrate can catalyze the reaction with tert-butyl hydroperoxide (tBHP) as the oxidant, their efficiencies vary depending on the substrate. nih.govacs.org For instance, with sterically hindered 2-methylindole, the copper catalyst gave a 67% yield, whereas the iron catalyst only afforded 23%. nih.gov This suggests that the ionic pathway facilitated by copper may be less sensitive to steric hindrance in some cases.

Table 2: Comparison of Iron and Copper Catalysis in Indolation Reaction Yields correspond to the coupling of various indoles with N-Boc-THIQ.

| Entry | Indole Derivative | Fe(NO₃)₃·9H₂O Yield (%) | Cu(NO₃)₂·3H₂O Yield (%) |

| 1 | Indole | 54 | 79 |

| 2 | N-Methylindole | 65 | 70 |

| 3 | 2-Methylindole | 23 | 67 |

| Data sourced from nih.govacs.org. |

Stereochemical Control and Diastereomeric Ratio Determination in Synthetic Pathways

Achieving stereochemical control is a paramount objective in the synthesis of complex molecules like substituted isochromans. The formation of new stereogenic centers during reactions like the oxa-Pictet–Spengler cyclization requires careful control of reaction conditions and catalyst design. nih.gov

In enantioselective oxa-Pictet–Spengler reactions, chiral catalysts guide the approach of the nucleophile to the oxocarbenium ion, leading to the preferential formation of one enantiomer. nih.gov Computational models, such as DFT calculations of transition-state geometries, are invaluable for understanding the origins of stereoinduction and for rationally designing more effective catalysts. nih.gov

Once diastereomeric products are formed, their relative quantities must be accurately determined. The diastereomeric ratio (d.r.) is a critical measure of a reaction's stereoselectivity. While various analytical techniques can be used, Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and common methods. nih.gov Specific protons in each diastereomer will have slightly different chemical shifts, allowing for their distinct signals to be integrated. However, in cases of severe signal overlap, advanced techniques like band-selective pure shift NMR can be employed. nih.govrsc.orgresearchgate.net This method collapses complex multiplets into singlets, dramatically improving spectral resolution and allowing for more accurate integration or line-shape fitting to determine the d.r. nih.govrsc.org High-Performance Liquid Chromatography (HPLC), particularly using chiral stationary phases, is another standard method for separating and quantifying diastereomers. researchgate.net

Despite a comprehensive search for spectroscopic data on Isochroman-4-carbaldehyde, no specific experimental ¹H NMR, ¹³C NMR, DEPT-135, NOESY, IR, UV-Vis, or Mass Spectrometry data for this compound could be located in the available scientific literature and databases. The search yielded information on related compounds such as isochroman and various isochromanone derivatives; however, these are structurally distinct from this compound and their spectroscopic data cannot be used to accurately describe the target molecule.

Therefore, it is not possible to provide the detailed, data-rich article on the advanced spectroscopic and structural characterization of this compound as requested. The absence of published experimental data for this specific compound prevents the creation of the outlined sections with the required scientifically accurate and detailed research findings.

Advanced Spectroscopic and Structural Characterization of Isochroman 4 Carbaldehyde Compounds

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular mass of a compound with high precision. measurlabs.com Unlike low-resolution mass spectrometry which measures mass to the nearest whole number, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high accuracy enables the determination of a molecule's elemental composition and its unique molecular formula. libretexts.org

The precision of HRMS stems from its ability to distinguish between atoms with very similar masses (e.g., an oxygen atom at 15.9949 amu vs. a CH₄ group at 16.0313 amu) based on their exact atomic masses, which are not integral numbers (with the exception of carbon-12). libretexts.orgresearchgate.net For Isochroman-4-carbaldehyde, with a molecular formula of C₁₀H₁₀O₂, HRMS provides an exact mass that can be calculated by summing the precise masses of its constituent atoms. This exact mass measurement is crucial for confirming the identity of the compound and differentiating it from isomers or other compounds that may have the same nominal mass. bioanalysis-zone.comnih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀O₂ |

| Nominal Mass | 162 amu |

| Calculated Exact Mass | 162.06808 amu |

| Typical Observation (e.g., [M+H]⁺) | 163.07536 m/z |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify different substances within a sample. scholarsresearchlibrary.com It is a cornerstone method for assessing the purity of volatile and semi-volatile compounds like this compound. mdpi.com

In a typical GC-MS analysis, the sample is vaporized and separated into its individual components as it passes through a capillary column (the GC phase). The time it takes for a component to pass through the column is known as its retention time, a characteristic property used for identification. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and detects them based on their mass-to-charge ratio. mdpi.com The resulting mass spectrum provides the molecular weight of the compound and a unique fragmentation pattern that acts as a molecular fingerprint, which can be compared against spectral libraries for confirmation. scholarsresearchlibrary.com The presence of additional peaks in the chromatogram indicates impurities, and their relative peak areas can be used to estimate the sample's purity. mdpi.com

| Peak No. | Retention Time (min) | Compound Identity | Molecular Weight (from MS) | Relative Area (%) |

|---|---|---|---|---|

| 1 | 8.54 | Solvent Impurity | 78 | 0.15 |

| 2 | 12.31 | This compound | 162 | 99.75 |

| 3 | 14.05 | Unknown Impurity | 176 | 0.10 |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is the most definitive method for determining the atomic and molecular structure of a compound in the solid state. nih.gov The technique involves irradiating a single crystal of the material with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org The angles and intensities of the diffracted beams allow for the calculation of a three-dimensional map of electron density within the crystal, from which the precise positions of atoms, their chemical bonds, bond lengths, and bond angles can be determined. wikipedia.org

The successful application of this technique is contingent upon the ability to grow high-quality single crystals, which can often be a rate-limiting step. nih.gov Once a suitable crystal is obtained, the analysis provides an unambiguous depiction of the molecule's conformation as it exists in the crystal lattice. This includes detailed information on the puckering of the isochroman (B46142) ring and the orientation of the carbaldehyde substituent. While a crystal structure for this compound itself is not publicly available, data from closely related structures, such as the chromene derivative shown in Table 3, illustrate the type of detailed structural parameters that can be obtained from such an analysis. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₅BrO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 27.908 (14) |

| b (Å) | 3.854 (3) |

| c (Å) | 19.145 (10) |

| β (°) | 123.75 (4) |

| Volume (ų) | 1712.1 (18) |

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

For chiral molecules, determining the absolute configuration (the R/S designation at a stereocenter) is a critical aspect of structural characterization. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used for this purpose. nih.govmdpi.com ECD measures the difference in absorption of left- and right-circularly polarized light by a chiral sample. encyclopedia.pub Enantiomers, being non-superimposable mirror images, produce ECD spectra that are mirror images of each other, exhibiting opposite signals known as Cotton effects. nih.gov

The assignment of absolute configuration is typically achieved by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum for a known configuration (e.g., the S-enantiomer). nih.gov These theoretical spectra are generated using quantum chemical calculations, such as time-dependent density functional theory (TDDFT). A close match between the experimental spectrum and the calculated spectrum for one enantiomer provides a reliable assignment of the absolute configuration. nih.gov Since ECD spectra are highly sensitive to molecular conformation, accurate conformational analysis is a prerequisite for reliable theoretical calculations. rsc.org

| Enantiomer | Wavelength (nm) | Cotton Effect Sign | Δε (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|

| (R)-enantiomer | 290 | Positive (+) | +2.5 |

| 250 | Negative (-) | -1.8 | |

| (S)-enantiomer | 290 | Negative (-) | -2.5 |

| 250 | Positive (+) | +1.8 |

Conformational Analysis from Spectroscopic Data

A comprehensive conformational analysis integrates data from various spectroscopic methods with theoretical calculations. auremn.org.br Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide through-bond and through-space information (e.g., coupling constants and Nuclear Overhauser Effects) that helps define the geometry and relative populations of conformers in solution. nih.govmdpi.com This experimental data is then used to validate the results of quantum mechanical calculations, which can map the potential energy surface and identify the lowest energy (most stable) conformers. auremn.org.br By combining experimental ECD and NMR data with theoretical models, a detailed picture of the conformational landscape of this compound can be constructed. rsc.org

| Spectroscopic Technique | Information Provided | Application to this compound |

|---|---|---|

| NMR Spectroscopy | Proton-proton coupling constants (³JHH), Nuclear Overhauser Effects (NOE). nih.govmdpi.com | Determines dihedral angles, ring conformation, and orientation of the carbaldehyde group. |

| ECD Spectroscopy | Sign and magnitude of Cotton effects. rsc.org | Highly sensitive to the overall molecular shape; experimental spectrum is a weighted average of all conformer spectra. |

| FT-IR Spectroscopy | Vibrational frequencies, which can differ between conformers. nih.gov | Can be used in variable-temperature studies to determine the enthalpy difference between conformers. |

| X-ray Crystallography | Precise 3D structure in the solid state. wikipedia.org | Provides the structure of one specific, low-energy conformer present in the crystal. |

Applications of Isochroman 4 Carbaldehyde in Complex Organic Synthesis

Strategic Use as Building Blocks for Diverse Heterocyclic Scaffolds

The isochroman (B46142) framework is a privileged structure found in numerous bioactive natural products and synthetic compounds. Isochroman-4-carbaldehyde serves as a strategic precursor for accessing a variety of more complex heterocyclic scaffolds. researchgate.net The aldehyde functionality provides a reactive handle for cyclization, condensation, and multicomponent reactions, enabling the construction of fused and spirocyclic systems.

For instance, the aldehyde can participate in reactions to form fused pyrimidines, imidazoles, or other nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry. The inherent structure of the isochroman ring system, combined with the reactivity of the carbaldehyde group, allows chemists to design concise synthetic routes to novel and complex molecular frameworks that would otherwise require multi-step procedures. nih.gov The development of these synthetic strategies is crucial for building libraries of diverse compounds for screening in drug discovery and chemical biology. mdpi.com

Synthetic Pathways to Functionalized Isochromene Derivatives

This compound is a key starting material for the synthesis of various functionalized isochromene derivatives. rsc.org Isochromenes, containing a double bond within the heterocyclic ring, are accessible from the isochroman scaffold through carefully controlled oxidation or elimination reactions.

Several catalytic methods have been developed to facilitate these transformations. For example, gold-catalyzed domino cycloisomerization/reduction of ortho-alkynylbenzaldehydes can yield 1H-isochromene derivatives. acs.org Similarly, rhodium-catalyzed oxidative coupling of specific benzyl (B1604629) alcohols with alkynes provides a direct route to the isochromene core. nih.gov The aldehyde group on the this compound scaffold can then be used to introduce further functionality, allowing for the synthesis of a wide array of substituted isochromenes with potential applications in materials science and pharmacology. organic-chemistry.org

Further Derivatization of this compound Scaffolds

The chemical reactivity of this compound allows for a multitude of transformations that extend beyond simple functional group interconversions. These derivatizations are critical for elaborating the core structure into more complex target molecules.

The ether linkage within the isochroman ring can be selectively cleaved under specific conditions, providing access to highly functionalized, acyclic structures. researchgate.net This ring-opening strategy is particularly useful for synthesizing ortho-substituted phenethyl alcohol derivatives. nih.gov By treating the isochroman scaffold with nucleophiles in the presence of a Lewis acid or under reductive conditions, the heterocyclic ring can be opened to reveal new functional groups that can be manipulated in subsequent synthetic steps. nih.gov This approach represents a powerful method for transforming a cyclic scaffold into a linear one with defined stereochemistry.

The aldehyde group of this compound is amenable to a variety of controlled reduction and oxidation reactions. dntb.gov.ua Selective reduction of the aldehyde to a primary alcohol, using reagents such as sodium borohydride, yields isochroman-4-ylmethanol. This alcohol can then serve as a handle for further functionalization, such as esterification or etherification. researchgate.net

Conversely, oxidation of the aldehyde to a carboxylic acid provides a different set of synthetic opportunities. These transformations are fundamental in organic synthesis, allowing for the fine-tuning of the electronic and steric properties of the molecule, which is often a critical step in the synthesis of biologically active compounds.

The isochroman nucleus can participate in both intra- and intermolecular Friedel–Crafts reactions, enabling the formation of new carbon-carbon bonds. nih.govmasterorganicchemistry.com In the presence of a Lewis acid, the oxygen atom of the isochroman ring can act as an internal nucleophile or can activate the aromatic ring for electrophilic substitution. nih.gov

Intramolecular Friedel–Crafts reactions are particularly useful for constructing polycyclic systems where a side chain attached to the isochroman scaffold cyclizes onto the appended benzene (B151609) ring. science.govbeilstein-journals.org Intermolecular versions of this reaction allow for the coupling of the isochroman moiety with other aromatic or heteroaromatic systems, providing a direct method for building molecular complexity. nih.gov

Intermediates in the Synthesis of Analogs for Chemical Biology Research

The isochroman scaffold is present in a wide range of natural products and synthetic molecules with interesting biological activities. researchgate.netrsc.org this compound, as a versatile intermediate, plays a crucial role in the synthesis of analogs of these compounds for chemical biology research. solubilityofthings.com By modifying the isochroman core through the reactions described above, chemists can systematically alter the structure of a lead compound to probe its mechanism of action, improve its potency, or enhance its pharmacokinetic properties. nih.gov

For example, derivatives of isochroman-4-one (B1313559) have been synthesized and evaluated as potential antihypertensive agents. nih.gov The synthesis of these and other analogs often relies on the strategic use of intermediates like this compound to build a library of related compounds for structure-activity relationship (SAR) studies. researchgate.net This approach is fundamental to modern drug discovery and the development of molecular probes to study biological systems.

Table of Reaction Data

Below are interactive tables summarizing typical transformations involving isochroman derivatives, illustrating the versatility of this scaffold.

Table 1: Selective Ring-Opening Reactions of Isochromans This table showcases conditions for the nucleophilic ring-opening of the isochroman core.

| Entry | Substrate | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Isochroman | TsONHMe, DDQ | HFIP, 25 °C, 12h; then NaBH3CN | o-Aminophenethyl alcohol derivative | High |

Table 2: Derivatization via Friedel-Crafts Reactions This table highlights the formation of C-C bonds using Friedel-Crafts chemistry on isochroman-derived systems. | Entry | Reaction Type | Substrate | Reagent | Conditions | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Intermolecular | Ring-opened alcohol from isochroman | Mesitylene | TfOH, HFIP, 80 °C | Friedel-Crafts adduct | 91 | | 2 | Intramolecular | 2-methyl-2-phenethyloxirane (B8722146) | TfOH, HFIP | 20 °C | Cyclized and ring-opened alcohol | 70 |

Construction of Isochromanone and Isochromene Moieties within Larger Molecules

The isochroman, isochromene, and isochromanone frameworks are core structures in numerous natural products and biologically active compounds. researchgate.net While direct examples of this compound being used in multi-step or tandem reactions to build larger molecules are not extensively documented in current literature, its potential as a precursor is significant. The aldehyde group can be oxidized to a carboxylic acid, which could then participate in cyclization reactions to form the isochromanone lactone.

Modern synthetic methods for constructing these moieties often involve advanced catalytic systems. For instance, gold-catalyzed oxidative cascade cyclizations have been developed for the synthesis of 1H-isochromene-4-carbaldehydes from substituted 1,5,10-triyne-O-silanes under mild conditions. rsc.org This process involves a selective oxidation, 1,2-migration, nucleophilic addition, and a 5-endo-dig cyclization, all occurring regioselectively in one pot. rsc.org Another approach involves the biomimetic asymmetric hetero-Diels–Alder reaction of an in-situ generated isochromene and ortho-quinonemethide, catalyzed by a Au(I)/chiral Sc(III) bimetallic system, to produce tetracyclic isochroman frameworks with high enantioselectivity. nih.gov

The Oxa-Pictet-Spengler reaction is a classical and direct method for preparing isochromans, typically by reacting a 2-arylethanol derivative with an aldehyde or ketone. nih.govresearchgate.net Variants of this reaction, including intramolecular versions, have been utilized in the stereoselective synthesis of complex natural products. researchgate.net

The table below summarizes some advanced strategies for the synthesis of isochroman and isochromene derivatives, which could potentially be adapted for transformations involving this compound.

| Methodology | Catalyst/Reagent | Precursors | Product Moiety | Key Features |

| Oxidative Cascade Cyclization | Gold Catalyst | Substituted 1,5,10-triyne-O-silanes | 1H-Isochromene | One-pot, mild conditions, high regioselectivity rsc.org |

| Asymmetric hetero-Diels–Alder | Au(I)/chiral Sc(III) | α-propargyl benzyl alcohols and 2-(hydroxylmethyl) phenols | Tetracyclic Isochroman | Biomimetic, high enantioselectivity (up to 95% ee) nih.gov |

| Oxa-Pictet-Spengler Reaction | Acid catalyst (e.g., TfOH) | 2-Arylethanols and aldehydes/ketones | Isochroman | Versatile, used in natural product synthesis nih.govresearchgate.net |

| Diastereoselective halo-cycloacetalization | N-haloamides | Olefinic aldehydes and alcohols | Isochroman | Mild conditions, catalyst-free researchgate.net |

Synthetic Routes to Imidazole-4-carbaldehyde Analogues

A thorough review of the scientific literature reveals no documented synthetic routes for the preparation of Imidazole-4-carbaldehyde analogues starting from this compound. The synthesis of imidazole (B134444) derivatives typically proceeds through well-established pathways involving precursors fundamentally different from the isochroman framework.

Preparation of Recyclization Products (Isocoumarins, Isoquinolones) as Advanced Synthetic Targets

Isocoumarins and their nitrogen-containing analogues, isoquinolones, are important classes of heterocyclic compounds with a wide range of biological activities. niscpr.res.intandfonline.com While direct recyclization of this compound into these structures is not reported, it can be considered a potential precursor for their synthesis.

A plausible synthetic route would involve the oxidation of the aldehyde group in this compound to a carboxylic acid. The resulting isochroman-4-carboxylic acid could then undergo further transformations, such as ring-opening and subsequent recyclization, to yield the isocoumarin (B1212949) skeleton. The conversion of isocoumarins to isoquinolones is a known transformation, typically achieved by reaction with ammonia (B1221849) or primary amines. tandfonline.com

Various synthetic strategies have been developed for the synthesis of isocoumarins from other starting materials. These methods often employ transition metal catalysis to facilitate the construction of the lactone ring.

| Reaction Type | Catalyst/Reagent | Starting Materials | Product |

| Domino Reaction | Copper(I) | o-halobenzoic acids and 1,3-diketones | 3-substituted isocoumarins organic-chemistry.org |

| Nucleophilic Addition/Oxidative Annulation | Palladium | Bromoalkynes and benzoic acids | 3-substituted isocoumarins organic-chemistry.org |

| Lactonization | BF3·Et2O | 2-alkynylbenzoates | Isochromenones organic-chemistry.org |

| Tandem Intramolecular Cyclization | Zinc triflate | methyl 2-(phenylethynyl)benzoate and ethyl acrylate | Isocoumarin derivatives niscpr.res.in |

Similarly, a variety of methods exist for the synthesis of isoquinolones, which are key structures in medicinal chemistry. tandfonline.com

Development of Novel and Efficient Synthetic Methodologies

The synthesis of isochroman derivatives continues to be an active area of research, with a focus on developing more efficient, selective, and environmentally benign methodologies.

Recent advancements include the use of organocatalysis for the asymmetric synthesis of functionalized isochromans. For example, a highly stereoselective one-pot intramolecular Mannich reaction has been developed to produce 4-aminoisochromanones with excellent diastereoselectivities and enantiomeric excesses. organic-chemistry.org This method, catalyzed by a secondary amine, avoids the need for intermediate isolation and protection steps. organic-chemistry.org

Gold catalysis has also emerged as a powerful tool for the synthesis of isochroman-related structures. Gold-catalyzed reactions can facilitate complex transformations, such as the oxidative cyclization of bis(homopropargylic) ethers to yield isochroman-4-ones. nih.gov

Furthermore, the principles of flow chemistry are being applied to the synthesis of active pharmaceutical ingredients, offering advantages in terms of safety, scalability, and process control. nih.govnewdrugapprovals.orgmdpi.com Continuous-flow systems can enable reactions to be performed under conditions that are challenging in traditional batch reactors, such as high temperatures and pressures, while minimizing the handling of hazardous intermediates. nih.gov These modern techniques hold promise for the future synthesis of this compound and its derivatives.

| Methodology | Key Features | Application Example |

| Asymmetric Organocatalysis | High stereoselectivity, mild conditions, metal-free. organic-chemistry.org | Synthesis of chiral 4-aminoisochromanones via intramolecular Mannich reaction. organic-chemistry.org |

| Gold Catalysis | Unique reactivity for activating alkynes and allenes. nih.gov | Synthesis of isochroman-4-ones from bis(homopropargylic) ethers. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, and automation; precise control of reaction parameters. nih.govnewdrugapprovals.org | Multi-step synthesis of active pharmaceutical ingredients. newdrugapprovals.orgmdpi.com |

| Photocatalysis | Use of light to drive chemical reactions, often under mild conditions. beilstein-journals.org | Synthesis of isochromanones from 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates and alkenes. beilstein-journals.org |

Theoretical and Computational Chemistry Studies of Isochroman 4 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations, like Møller-Plesset perturbation theory (MP2), are powerful tools for investigating electronic structure. For Isochroman-4-carbaldehyde, these calculations could provide crucial data points.

A critical aspect of such studies involves the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's reactivity, offering insights into its behavior as an electrophile or nucleophile and its susceptibility to various chemical reactions.

Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| DFT (B3LYP) | 6-311++G(d,p) | Data Not Available | Data Not Available | Data Not Available |

| MP2 | cc-pVTZ | Data Not Available | Data Not Available | Data Not Available |

Note: This table is illustrative. As of this writing, specific computational data for this compound is not available in published research.

Computational Modeling of Reaction Mechanisms and Transition States

Understanding how this compound participates in chemical reactions requires the computational modeling of reaction mechanisms. This involves mapping the potential energy surface of a reaction to identify the lowest energy pathway from reactants to products. A key element of this is the localization and characterization of transition states—the high-energy intermediates that govern the kinetics of a reaction.

Techniques such as transition state theory, combined with quantum chemical calculations, allow for the determination of activation energies. This information is invaluable for predicting reaction rates and understanding the feasibility of synthetic routes involving this compound. For instance, modeling the reduction of the carbaldehyde group or its participation in nucleophilic addition reactions would provide fundamental insights into its chemical behavior.

Molecular Modeling and Conformational Energy Landscape Analysis

Molecular modeling techniques, including molecular mechanics and quantum chemical calculations, can be used to explore the conformational energy landscape. This analysis identifies the most stable conformers and the energy barriers between them. Studies on related isochroman (B46142) derivatives have shown that substituents on the heterocyclic ring have a pronounced effect on the conformational preferences. For this compound, determining the preferred orientation of the aldehyde group is a critical first step in understanding its potential interactions with biological targets.

Chemoinformatics and Virtual Screening Methodologies

Chemoinformatics applies computational methods to analyze large datasets of chemical compounds. In the context of this compound, chemoinformatic tools could be used to predict a range of properties, including its drug-likeness based on Lipinski's rule of five, potential toxicity, and absorption, distribution, metabolism, and excretion (ADME) characteristics.

Virtual screening is a powerful chemoinformatic technique used in drug discovery to identify potential drug candidates from large compound libraries. Both ligand-based and structure-based virtual screening approaches could be hypothetically applied to this compound. For instance, if a biological target for isochroman derivatives is known, structure-based virtual screening could be used to dock this compound into the active site of the target protein to predict its binding affinity and mode of interaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.